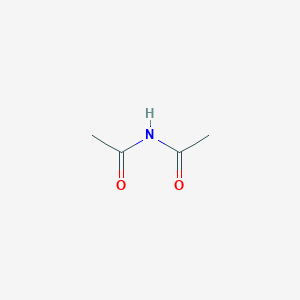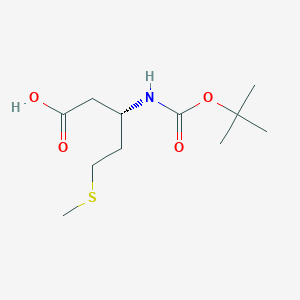
(S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including protection, selective reduction, and reactions with various reagents. For instance, one method for synthesizing related compounds involves the reaction of tert-butoxycarbonyl-protected amino acids with aldehydes in the presence of reagents like sodium cyanoborohydride in methanol, demonstrating the versatility and complexity of synthetic strategies for amino acid derivatives (Maity & Strömberg, 2014).
Molecular Structure Analysis
The molecular structure of compounds in this category often features tert-butoxycarbonyl (Boc) as a protective group for amino functionalities, which plays a critical role in the stereochemistry and reactivity of these molecules. X-ray crystallography and NMR techniques are typically employed to elucidate the molecular conformation and stereochemistry (Gebreslasie, Jacobsen, & Görbitz, 2011).
Chemical Reactions and Properties
Compounds with tert-butoxycarbonyl protection are involved in various chemical reactions, including substitutions, reductions, and cyclizations, leading to a wide range of functionalized amino acids and derivatives. These reactions are pivotal for the synthesis of peptides, peptidomimetics, and other bioactive molecules (Li et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline forms, are influenced by the specific functional groups and stereochemistry of the compound. These properties are crucial for the purification and application of these compounds in further chemical synthesis and drug development (Dinesh et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the functional groups present in the molecule. For instance, the tert-butoxycarbonyl group is a common protecting group that can be removed under acidic conditions, allowing for the selective deprotection and further functionalization of the amino acid derivatives (Kowalski et al., 2009).
Scientific Research Applications
Chemical Synthesis and Modification
(S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid and its derivatives are pivotal in the field of chemical synthesis. For instance, (4R)-4-[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, a compound related to (S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid, was synthesized and hydrogenated under various conditions, yielding a precursor for trans-4-methylproline, an important compound in organic chemistry and biochemistry (Nevalainen & Koskinen, 2001). This highlights the compound's role in the synthesis of complex molecules.
Protease Assay Development
In the field of biochemistry and molecular biology, derivatives of (S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid are employed in designing protease assays. A specific example is the synthesis of (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, which was used for the solid-phase peptide synthesis of oligopeptides serving as sequence-specific chromogenic protease substrates (Badalassi et al., 2002). This application is crucial for developing assays to study protease function, an essential component in understanding various biological processes and diseases.
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFKPNZCUUZRLA-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947298 |
Source


|
| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-5-(methylsulfanyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid | |
CAS RN |
244251-20-5 |
Source


|
| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-5-(methylsulfanyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



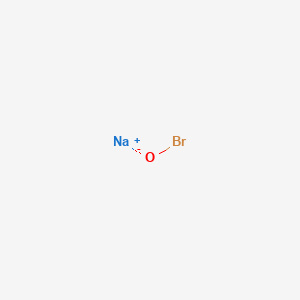

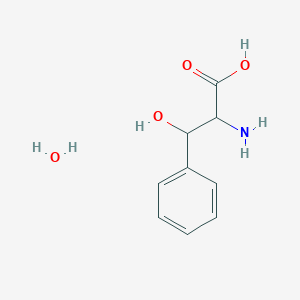
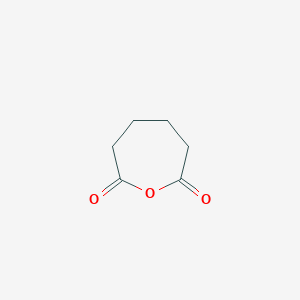
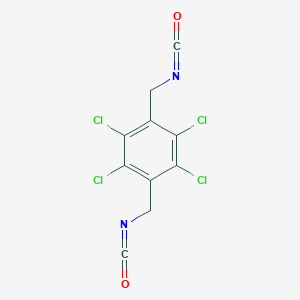
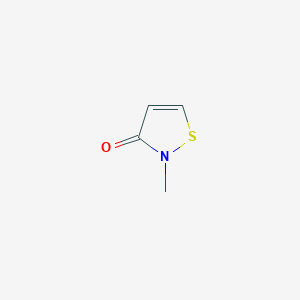

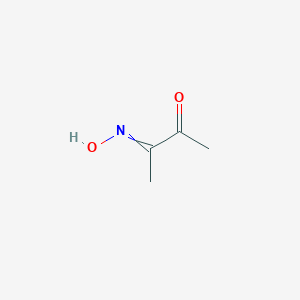
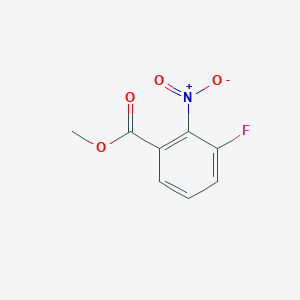
![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)
![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)
